molecular formula C17H23N3O3 B14595587 1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid CAS No. 59666-77-2

1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid

Cat. No.: B14595587
CAS No.: 59666-77-2
M. Wt: 317.4 g/mol
InChI Key: LLAWZIPYRCCCOR-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid is a compound that combines the structural features of imidazole and nitric acid. Imidazole is a five-membered heterocyclic moiety with significant importance in various fields due to its chemical and biological properties. The addition of nitric acid introduces nitrate functionality, which can influence the compound’s reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclohexyl-2-phenylethyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. For the specific compound , the starting materials would include a cyclohexyl and phenylethyl substituted aldehyde.

Industrial Production Methods

Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. Nickel-catalyzed cyclization of amido-nitriles is one such method, which allows for the inclusion of various functional groups under mild conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexyl-2-phenylethyl)imidazole undergoes several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where the imidazole ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexyl-2-phenylethyl)imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The nitrate group can participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazole: Another imidazole derivative with similar chemical properties.

    Benzimidazole: Contains a fused benzene ring, offering different reactivity.

    Thiazole: Similar heterocyclic structure but with a sulfur atom.

Uniqueness

1-(2-Cyclohexyl-2-phenylethyl)imidazole;nitric acid is unique due to the combination of cyclohexyl and phenylethyl groups, which can influence its physical and chemical properties.

Properties

CAS No.

59666-77-2

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

1-(2-cyclohexyl-2-phenylethyl)imidazole;nitric acid

InChI

InChI=1S/C17H22N2.HNO3/c1-3-7-15(8-4-1)17(13-19-12-11-18-14-19)16-9-5-2-6-10-16;2-1(3)4/h1,3-4,7-8,11-12,14,16-17H,2,5-6,9-10,13H2;(H,2,3,4)

InChI Key

LLAWZIPYRCCCOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN2C=CN=C2)C3=CC=CC=C3.[N+](=O)(O)[O-]

Origin of Product

United States

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